molecular formula C14H22ClN B1471961 Cyclohexyl(m-tolyl)methanamine hydrochloride CAS No. 1864058-62-7

Cyclohexyl(m-tolyl)methanamine hydrochloride

Cat. No.: B1471961
CAS No.: 1864058-62-7
M. Wt: 239.78 g/mol
InChI Key: REDGXWHDPGXJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl(m-tolyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C14H22ClN and its molecular weight is 239.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Catalyst for Selective Hydroxylation of Alkanes

Cyclohexyl(m-tolyl)methanamine hydrochloride, as part of a diiron(III) complex, has been studied for its catalytic properties, particularly in the selective hydroxylation of alkanes. The research by Sankaralingam & Palaniandavar (2014) demonstrated that certain ligand frameworks, which may include this compound, significantly influence the catalytic efficiency and selectivity of the hydroxylation process of alkanes such as cyclohexane and adamantane. This reveals its potential application in organic synthesis and industrial processes where specific hydroxylation of alkanes is desired (Sankaralingam & Palaniandavar, 2014).

2. In Organocatalyst Poisoning

The compound has been identified as a side product in benzylation reactions, specifically when benzyl bromide and sodium hydride are used in DMF. This amine, formed as an impurity, was found to act as a catalyst poison in certain glycosylation reactions. This identifies the compound's relevance in understanding and mitigating adverse reactions in chemical synthesis processes, where its presence can significantly affect the outcome of the reactions (Colgan, Müller‐Bunz, & McGarrigle, 2016).

Properties

IUPAC Name

cyclohexyl-(3-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12;/h5-6,9-10,12,14H,2-4,7-8,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDGXWHDPGXJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2CCCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl(m-tolyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclohexyl(m-tolyl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Cyclohexyl(m-tolyl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
Cyclohexyl(m-tolyl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Cyclohexyl(m-tolyl)methanamine hydrochloride
Reactant of Route 6
Cyclohexyl(m-tolyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.